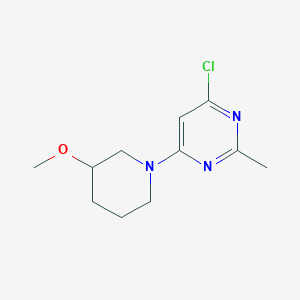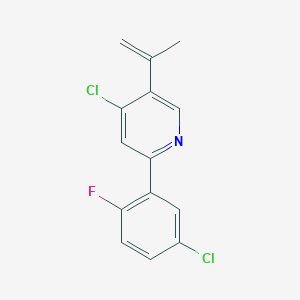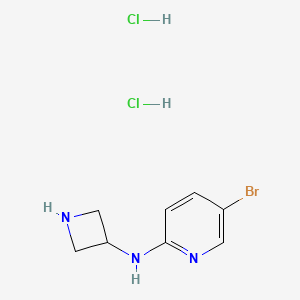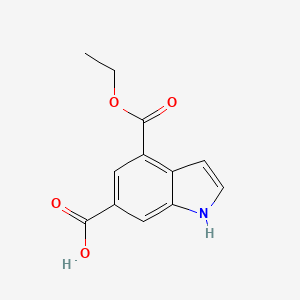
4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid
Overview
Description
4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid, also known as 4-ECIC, is an organic compound that is widely used in a variety of applications. It is a member of the indole family, and has a range of properties that make it attractive for use in research and development. In particular, its ability to form hydrogen bonds and its stability make it a valuable tool for scientists. 4-ECIC has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthetic Intermediates and Indole Derivatives Synthesis
This compound serves as a precursor in the synthesis of indole derivatives, which are of significant interest due to their wide range of biological activities and pharmaceutical applications. The facile synthesis of 4-, 5-, and 6-chloromethyl-1H-indole-2-carboxylates showcases the utility of 2-ethoxycarbonyl-1H-indole derivatives as valuable synthetic intermediates. These chloromethyl-indole derivatives are obtained by the elimination of SO2 from corresponding methanesulfonic acids, which are easily accessible via Fischer-type indolization processes (Pete & Parlagh, 2003), (Pete, Varga, & Kovács, 2004).
Role in Fused-Indole Heterocycles Synthesis
The compound is instrumental in the synthesis of fused-indole heterocycles, which are compounds of biological importance. The synthesis of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, for instance, highlights the compound's role as an important precursor in the synthesis of such heterocycles. The structural features of these intermediates, such as the planarity of the indole moiety and its dihedral angles with substituent groups, are critical for the subsequent synthesis of biologically active compounds (Chandrakantha et al., 1998).
properties
IUPAC Name |
4-ethoxycarbonyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-5-7(11(14)15)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSYZAVLPRNTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



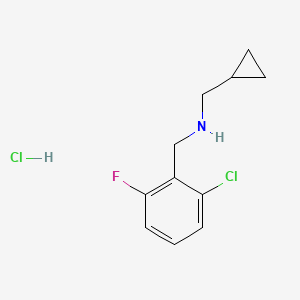

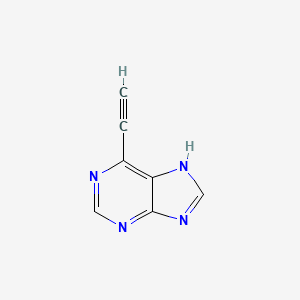
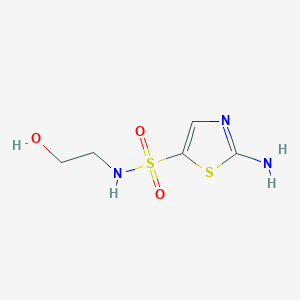

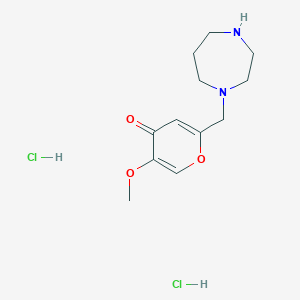
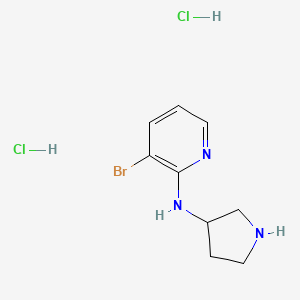
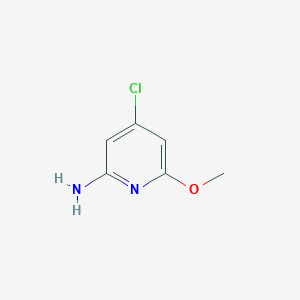
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)
